molecular formula C14H16N6O2 B12241927 8-(1H-imidazol-1-yl)-2-[(oxan-3-yl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one

8-(1H-imidazol-1-yl)-2-[(oxan-3-yl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one

Cat. No.: B12241927
M. Wt: 300.32 g/mol
InChI Key: UIPTWYPKCRAADJ-UHFFFAOYSA-N
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Description

8-(1H-imidazol-1-yl)-2-[(oxan-3-yl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one is a complex heterocyclic compound that features an imidazole ring fused with a triazolopyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(1H-imidazol-1-yl)-2-[(oxan-3-yl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one typically involves multi-step reactions starting from readily available precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

8-(1H-imidazol-1-yl)-2-[(oxan-3-yl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the molecule .

Scientific Research Applications

8-(1H-imidazol-1-yl)-2-[(oxan-3-yl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 8-(1H-imidazol-1-yl)-2-[(oxan-3-yl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activity, while the triazolopyrazine core may interact with various biological pathways, modulating cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(1H-imidazol-1-yl)-2-[(oxan-3-yl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one is unique due to its specific combination of functional groups and the resulting chemical and biological properties.

Properties

Molecular Formula

C14H16N6O2

Molecular Weight

300.32 g/mol

IUPAC Name

8-imidazol-1-yl-2-(oxan-3-ylmethyl)-[1,2,4]triazolo[4,3-a]pyrazin-3-one

InChI

InChI=1S/C14H16N6O2/c21-14-19-6-4-16-12(18-5-3-15-10-18)13(19)17-20(14)8-11-2-1-7-22-9-11/h3-6,10-11H,1-2,7-9H2

InChI Key

UIPTWYPKCRAADJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)CN2C(=O)N3C=CN=C(C3=N2)N4C=CN=C4

Origin of Product

United States

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